Buflomedil Hydrochloride
Description
Historical Context and Evolution of Buflomedil (B1668037) Hydrochloride Research
The research journey of buflomedil hydrochloride began in the 1970s. It was first developed by the French Laboratoire Lafon and was introduced for clinical use in France in 1976. cochrane.org Early research predominantly focused on its efficacy in treating peripheral arterial disease (PAD), particularly intermittent claudication, a condition causing leg pain during exercise due to insufficient blood flow. cochranelibrary.comnih.gov Studies from the 1980s and 1990s often highlighted its ability to increase walking distance in patients with this condition. ahajournals.org
As research evolved, the scientific community began to explore the potential applications of this compound beyond PAD. Investigations expanded to include its effects on cerebrovascular diseases, with studies examining its utility in conditions like chronic cerebral blood vessel insufficiency and acute ischemic stroke. ahajournals.orgnih.gov The rationale for this expansion was based on the drug's potential to improve cerebral blood flow. ahajournals.org A significant body of research on its use in acute ischemic stroke later emerged, particularly from studies conducted in China. nih.govcochrane.org
The evolution of research also saw a shift in study design and scale. Early investigations were often smaller, open-label trials. ahajournals.org Over time, more rigorous, large-scale, randomized, placebo-controlled trials were conducted, such as the Limbs International Medicinal Buflomedil (LIMB) study, which was a multicenter trial across four European countries. ahajournals.orgbmj.com
Current Status of this compound in Medical Science and Research
The current status of this compound in medical science and research is largely defined by the regulatory actions taken in the early 2010s. While once a widely used medication in over 30 countries, its therapeutic use has been significantly curtailed due to safety concerns. cochrane.orgeuropa.eu
Research on this compound has been conducted globally, with notable concentrations of studies in specific regions. Early research was heavily centered in Europe, particularly in France where the drug was developed. cochrane.orgcochranelibrary.com Numerous clinical trials and observational studies were also conducted in other European nations, including Germany, the United Kingdom, Italy, the Czech Republic, Hungary, and Russia. bmj.comcochranelibrary.comcochranelibrary.com
In the later stages of its research history, a significant number of clinical trials investigating this compound, especially for acute ischemic stroke, were conducted in China. A 2015 Cochrane review identified 26 trials with over 2700 participants, all of which were conducted in China. nih.govcochrane.org This indicates a strong regional interest in the compound's potential neurological applications. Clinical trial registries also show studies conducted in South Africa. cochranelibrary.com
Geographic Distribution of this compound Clinical Trials
| Region/Country | Notable Research Focus | Key Mentions/Studies |
| Europe | Peripheral Arterial Disease, Cerebrovascular Insufficiency | LIMB Study (multi-center), French pharmacovigilance studies, German trials (Trübestein), UK trials. ahajournals.orgbmj.comcochranelibrary.comcochranelibrary.comcochranelibrary.com |
| China | Acute Ischemic Stroke | 26 trials included in a 2015 Cochrane Review. nih.govcochrane.org |
| South Africa | Intermittent Claudication | Mentioned in a meta-analysis by Walker and Mac Hannaford. cochranelibrary.com |
A pivotal moment in the history of this compound research was its market withdrawal in the European Union. In 2011, the European Medicines Agency (EMA) recommended the suspension of all marketing authorizations for buflomedil-containing medicines. europa.eu This decision was prompted by a review initiated by the French regulatory authority (AFSSAPS) due to serious neurological and cardiac side effects, including fatalities, often associated with overdose. europa.euclinicaltrials.govhas-sante.fr The EMA's Committee for Medicinal Products for Human Use (CHMP) concluded that the benefits of buflomedil did not outweigh its risks. europa.eu
The market withdrawal had profound implications for ongoing and future research. It effectively halted further large-scale clinical development in Europe and other regions that follow EMA guidelines. The withdrawal also cast a shadow over the existing body of evidence, with regulatory bodies emphasizing the modest efficacy of the drug in light of its significant safety risks. has-sante.fr While some research may have continued in regions where the drug was not withdrawn, the global research momentum was significantly dampened. The withdrawal underscored the importance of post-marketing surveillance and the continuous re-evaluation of a drug's risk-benefit profile, even after decades of clinical use. researchgate.net
Key Findings from Selected this compound Clinical Trials
| Study/Review | Indication | Key Findings |
| LIMB Study (2008) | Peripheral Arterial Disease | Buflomedil significantly reduced the rate of critical cardiovascular events compared to placebo (9.1% vs. 12.4%). ahajournals.orgahajournals.org |
| Median ankle-brachial index increased by 9.2% in the buflomedil group and decreased by 3.6% in the placebo group. ahajournals.org | ||
| Median pain-free and maximal walking distances increased significantly with buflomedil. ahajournals.org | ||
| Cochrane Review (2013) | Intermittent Claudication | Included two RCTs showing moderate improvements in pain-free and maximum walking distance, but noted a high risk of bias in many other studies. cochranelibrary.com |
| Cochrane Review (2015) | Acute Ischemic Stroke | Included 26 trials from China; found insufficient evidence to support the use of buflomedil for acute ischemic stroke due to poor study quality and reporting. nih.govcochrane.org |
| Trübestein et al. (1984) | Intermittent Claudication | One of the earlier controlled trials showing a symptomatic effect on walking distance. cochranelibrary.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;/h11-12H,4-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPACSAHMZADFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55837-25-7 (Parent) | |
| Record name | Buflomedil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046977 | |
| Record name | Buflomedil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35543-24-9 | |
| Record name | Buflomedil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35543-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buflomedil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buflomedil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Buflomedil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(2,4,6-trimethoxybenzoyl)propyl]pyrrolidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUFLOMEDIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J944AFS8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action of Buflomedil Hydrochloride: Advanced Pharmacological Studies
Adrenergic Receptor Modulation
Buflomedil (B1668037) hydrochloride exhibits significant interaction with the adrenergic system, primarily acting as an antagonist at alpha-adrenergic receptors. This antagonism is a key contributor to its vasodilatory properties. patsnap.com
Alpha-1 and Alpha-2 Adrenergic Receptor Antagonism
Buflomedil hydrochloride acts as an antagonist at both α1 and α2-adrenergic receptors. caymanchem.combiomol.com This dual antagonism contributes to its vasodilatory effects by blocking the vasoconstrictive signals mediated by catecholamines like norepinephrine (B1679862). patsnap.com Studies have demonstrated its ability to inhibit contractions induced by α-adrenergic agonists in various vascular smooth muscle preparations. caymanchem.combiomol.comnih.gov For instance, buflomedil has been shown to cause a concentration-dependent inhibition of contractile responses to norepinephrine, methoxamine, phenylephrine, and clonidine (B47849) in canine arteries and veins. nih.gov
Specificity and Non-Selectivity in Receptor Binding
Research indicates that this compound is a non-selective antagonist of alpha-adrenergic receptors. caymanchem.combiomol.comselleckchem.com Radioligand binding assays have quantified its affinity for different adrenergic receptor subtypes. These studies reveal its interaction with both α1 and α2 receptors, confirming its non-selective nature. caymanchem.combiomol.comnih.gov Experiments on canine vascular tissue further support this, suggesting that buflomedil blocks both alpha-1 and alpha-2 adrenoceptor subtypes without significant selectivity for either. nih.gov
| Receptor Subtype | Species | Tissue/Cell Type | Binding Affinity (Ki/IC50) |
| α1A-AR | Rat | - | Ki = 4.06 µM caymanchem.combiomol.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com |
| α1B-AR | Rat | - | Ki = 6.84 µM caymanchem.combiomol.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com |
| α2-AR | Human | Platelet | IC50 = 1 µM caymanchem.combiomol.com |
Interference with Alpha-Adrenergic Action in Smooth Muscle Cells
The antagonistic effect of this compound on alpha-adrenergic receptors directly translates to an interference with their action in smooth muscle cells. psu.edu By blocking these receptors, buflomedil prevents the intracellular signaling cascade that leads to vasoconstriction. patsnap.com This results in the relaxation of vascular smooth muscle, leading to vasodilation and increased blood flow. patsnap.com This mechanism is considered a primary contributor to its therapeutic efficacy in conditions characterized by impaired peripheral circulation. patsnap.com
Calcium Channel Modulation and Vasoactivity
Non-specific Calcium Antagonistic Effects
This compound is recognized as a weak, non-specific calcium antagonist. nih.govsemanticscholar.orggoogle.com This action contributes to its vasodilatory properties by reducing the influx of calcium into vascular smooth muscle cells. patsnap.com The influx of calcium is a critical step in the process of muscle contraction; therefore, by weakly inhibiting this, buflomedil promotes relaxation of the blood vessel walls. patsnap.comnih.gov
Modulation of Calcium Channels in Vascular Smooth Muscle
The modulation of calcium channels by buflomedil in vascular smooth muscle is a key aspect of its mechanism of action. patsnap.com By influencing these channels, it leads to a reduction in intracellular calcium levels, which in turn causes the relaxation of the vascular smooth muscle and subsequent vasodilation. patsnap.com This effect, combined with its alpha-adrenergic blockade, results in a multifaceted approach to improving blood flow. patsnap.com
| Research Finding | Model System | Effect of Buflomedil |
| Inhibition of Contraction | Isolated canine saphenous veins | Inhibited contractions induced by phenylephrine, clonidine, sympathetic nerve stimulation, or norepinephrine at concentrations of 0.06-60 µM. caymanchem.combiomol.com |
| Vasoconstrictor Response | Perfused gracilis muscle of anesthetized dogs | Depressed the vasoconstrictor response to norepinephrine more than that evoked by angiotensin II. nih.gov |
| Inhibition of Platelet Aggregation | Isolated human platelets | Inhibited ADP-, collagen-, or epinephrine-induced aggregation at a concentration of 100 µM. caymanchem.combiomol.com |
Antiplatelet and Hemorheological Properties
This compound exhibits significant properties that influence blood flow and clot formation. patsnap.com These include the inhibition of platelet aggregation, improvement of red blood cell characteristics, and reduction of blood viscosity. google.compatsnap.com
Inhibition of Platelet Aggregation (ADP, Collagen, Epinephrine, Histamine-Related Neutrophil)
This compound has been shown to inhibit platelet aggregation induced by various agonists. It demonstrates a notable inhibitory effect on epinephrine-induced platelet aggregation at the micromolar level. targetmol.comnih.gov While its impact on ADP and collagen-induced aggregation is considered weak, it is nonetheless significant. targetmol.comnih.govnih.gov Studies have shown that buflomedil inhibits granular secretion and the interaction of fibrinogen with its receptor on platelets. nih.govselleckchem.com Furthermore, it completely inhibits histamine-related neutrophil adhesion in a flow system and partially inhibits it under stable and flow conditions after exposure to interleukin-1. targetmol.comselleckchem.com
In vitro studies have demonstrated that buflomedil at concentrations above 10 µmol/L significantly depresses epinephrine-enhanced platelet aggregation to about one-third of the control. nih.gov Ex vivo, a single intravenous dose led to a depression of this type of aggregation to approximately 60% of the baseline value. nih.gov Oral administration also resulted in a significant decrease in epinephrine-enhanced platelet aggregation. nih.gov
Table 1: Effect of this compound on Platelet Aggregation
| Inducing Agent | Level of Inhibition | References |
|---|---|---|
| Epinephrine | Significant | targetmol.com, nih.gov, nih.gov |
| ADP | Weak | targetmol.com, nih.gov, nih.gov |
| Collagen | Weak | targetmol.com, nih.gov, nih.gov |
| Histamine-Related Neutrophil | Complete (flow system) | targetmol.com, selleckchem.com |
Improved Erythrocyte Deformability and Red Blood Cell Filterability
Buflomedil enhances the deformability of red blood cells, a crucial factor for microcirculation. google.compatsnap.com A double-blind, crossover study involving patients with leg ischemia demonstrated that intravenous administration of buflomedil significantly improved red cell filterability compared to baseline values, an effect not observed with a placebo. nih.gov Another study on patients with obliterative atherosclerosis of the lower extremities also reported a significant increase in the index of erythrocyte deformability after 30 days of oral buflomedil administration. viamedica.pl However, one study in insulin-dependent diabetic patients did not find an effect on erythrocyte deformability as assessed by erythrocyte viscosity measurements. nih.gov
Reduction of Blood Viscosity
Buflomedil has been shown to reduce blood viscosity, which facilitates better blood flow. google.compatsnap.com In a study with insulin-dependent diabetic patients, three months of treatment with buflomedil resulted in a significant decrease in blood viscosity at both low and high shear rates. nih.gov This reduction was attributed to a significant decrease in plasma viscosity, which correlated with a fall in plasma fibrinogen levels. nih.gov
Cellular and Molecular Effects
The pharmacological actions of this compound also extend to the cellular and molecular level, particularly within keratinocytes.
Impact on Intracellular cAMP Levels in Keratinocytes
Buflomedil has been found to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) in human keratinocytes. targetmol.comselleckchem.com This effect is thought to be secondary to the stimulation of adenyl-cyclase. core.ac.ukresearchgate.net The elevation of cAMP is a key signaling event that can modulate various cellular functions.
Modulation of Cytokine Release (TNF-alpha, IL-8) in Keratinocytes
Research has demonstrated that buflomedil can modulate the release of inflammatory cytokines from keratinocytes. Specifically, it diminishes the release of tumor necrosis factor-alpha (TNF-alpha) and interleukin-8 (IL-8) induced by phorbol (B1677699) 12-myristate 13-acetate (TPA). targetmol.comselleckchem.comcore.ac.uk In the case of IL-8, it is suggested that this inhibition may occur at the transcriptional level. targetmol.comselleckchem.comcore.ac.uk This anti-inflammatory action at the cellular level may contribute to its therapeutic effects in certain conditions.
Table 2: Cellular and Molecular Effects of this compound in Keratinocytes
| Cellular/Molecular Effect | Observation | References |
|---|---|---|
| Intracellular cAMP Levels | Increased | targetmol.com, selleckchem.com, core.ac.uk |
| TPA-induced TNF-alpha Release | Diminished | targetmol.com, selleckchem.com, core.ac.uk |
| TPA-induced IL-8 Release | Diminished (potentially at transcriptional level) | targetmol.com, selleckchem.com, core.ac.uk |
Reduction of Tissue Oxygen Consumption
This compound has demonstrated the ability to reduce tissue oxygen consumption. In laboratory animals, the compound has been observed to decrease oxygen use by an average of 20-25%, an effect that is dependent on the administered dose. psu.edu This reduction occurs without a mandatory increase in perfusion flow and, importantly, without inducing cellular anoxia. psu.edu This oxygen-sparing activity is considered a key component of its therapeutic potential in ischemic conditions. researchgate.netnih.gov By lessening the metabolic demand of tissues, buflomedil may help preserve cellular integrity in environments with compromised blood supply and oxygen delivery.
Inhibition of Leukocyte-Endothelial Cell Interaction under Hypoxia and Inflammation
In conditions of hypoxia and inflammation, the interaction between leukocytes and the vascular endothelium is a critical event that can lead to tissue damage. nih.govnih.gov Buflomedil has been shown to interfere with this process. nih.gov In vitro studies using models of cell adhesion have revealed that buflomedil can significantly decrease neutrophil adhesion. nih.govselleckchem.comtargetmol.com For instance, it completely inhibited histamine-related neutrophil adhesion in a flow system and partially reduced adhesion induced by Interleukin-1 (IL-1). nih.govselleckchem.comtargetmol.com
The innate and adaptive immune responses rely on the migration of leukocytes across endothelial cells, a process known as diapedesis. nih.gov This process is mediated by several families of cell adhesion molecules. amegroups.cn During inflammation, mediators can trigger the expression of these molecules on endothelial cells, facilitating leukocyte adhesion. mdpi.com Buflomedil's ability to inhibit this interaction suggests a mechanism for mitigating inflammatory damage in the microcirculation. nih.gov
Attenuation of Hypoxia-Induced Neutrophil Adhesion and P-selectin Expression
A more specific mechanism for buflomedil's effect on leukocyte-endothelial interactions involves the adhesion molecule P-selectin. Hypoxia can induce the expression of P-selectin on the surface of endothelial cells, which then facilitates neutrophil adhesion. nih.govamegroups.cn Research has demonstrated that buflomedil reduces this hypoxia-induced neutrophil adhesion. nih.govselleckchem.comtargetmol.comselleckchem.com This effect is directly linked to its ability to decrease the expression of P-selectin on endothelial cells. nih.govselleckchem.comtargetmol.comselleckchem.com
Interestingly, the effects of buflomedil on hypoxia-induced adhesion and P-selectin expression are mimicked by adenosine and inhibited by theophylline. nih.gov This suggests that buflomedil may exert these effects, at least in part, through the A2 adenosine receptor. nih.gov
Neuroprotective Effects in Ischemic Models
Preclinical studies have consistently reported the neuroprotective effects of buflomedil in animal models of acute cerebral ischemia. nih.gov These protective effects are likely multifactorial, stemming from its various pharmacological actions. patsnap.com
In rat models of focal cerebral ischemia, buflomedil has been shown to have a neuroprotective effect on neurological injury. researchgate.net The proposed mechanism for this protection involves the reduction of abnormally increased endothelin levels and the increase of calcitonin gene-related peptide (CGRP) levels in brain tissues following an ischemic event. researchgate.net Studies have also indicated that buflomedil improves the distribution of local cerebral blood flow after bilateral carotid artery occlusion in spontaneously hypertensive rats, contributing to an improved survival rate. researchgate.net The compound's ability to improve blood flow to ischemic brain tissue and enhance oxygenation is considered a key factor in its neuroprotective capacity. researchgate.net
Table of Research Findings on this compound's Neuroprotective Effects:
| Model | Key Findings | Proposed Mechanism of Action |
| Rat model of focal cerebral ischemia | Reduced neurological deficit scores. | Reduction of increased endothelin levels and increase in CGRP levels in brain tissue. researchgate.net |
| Rat model of moderate cerebral ischemia | Improved survival rate after permanent bilateral carotid artery occlusion; beneficial effect on local cerebral blood flow distribution. researchgate.net | Improvement in blood flow distribution to the ischemic brain and oxygenation of brain tissue. researchgate.net |
| General animal models of acute cerebral ischemia | Improved cerebral blood flow, interference with inflammatory responses. nih.gov | Multifactorial, including vasodilatory and rheological properties. patsnap.com |
Therapeutic Potential and Efficacy of Buflomedil Hydrochloride: Advanced Clinical and Preclinical Investigations
Peripheral Vascular Diseases (PVD)
Buflomedil (B1668037) hydrochloride has been investigated for its therapeutic potential in peripheral vascular diseases, which are characterized by the narrowing of arteries outside of the heart and brain.
Intermittent Claudication (IC)
Intermittent claudication is a common symptom of peripheral vascular disease, causing muscle pain on exertion that is relieved by rest.
Clinical trials have shown that buflomedil hydrochloride can lead to moderate improvements in walking distances for individuals with intermittent claudication. A Cochrane review that analyzed two randomized controlled trials involving 127 participants found statistically significant, albeit moderate, improvements in both pain-free walking distance (PFWD) and maximum walking distance (MWD) for patients treated with buflomedil compared to a placebo. nih.govcore.ac.uk One of these trials focused exclusively on a diabetic population and also reported positive results. nih.govcore.ac.uk
In one of the trials, the weighted mean difference (WMD) for the increase in PFWD was 75.1 meters, while the other, conducted with diabetic patients, showed a WMD of 80.6 meters. nih.govcore.ac.uk For MWD, the gains were also statistically significant, with WMDs of 80.7 meters and 171.4 meters, respectively. nih.govcore.ac.uk However, the confidence intervals for these results were wide, suggesting variability in the extent of benefit among patients. nih.govcore.ac.uk Another study also confirmed that this compound has been shown to improve pain-free walking distance in patients with peripheral arterial occlusive disease. nih.gov
Table 1: Clinical Trial Outcomes of Buflomedil on Walking Distances in Intermittent Claudication
| Outcome Measure | Study Population | Weighted Mean Difference (WMD) in Meters | 95% Confidence Interval (CI) |
| Pain-Free Walking Distance (PFWD) | General | 75.1 | 20.6 to 129.6 |
| Pain-Free Walking Distance (PFWD) | Diabetic | 80.6 | 3.0 to 158.2 |
| Maximum Walking Distance (MWD) | General | 80.7 | 9.4 to 152 |
| Maximum Walking Distance (MWD) | Diabetic | 171.4 | 51.3 to 291.5 |
Comparative studies have been conducted to evaluate the efficacy of this compound against other vasoactive agents used in the treatment of intermittent claudication. In a study comparing buflomedil with naftidrofuryl in 58 patients, buflomedil was found to be more effective and safer for treating intermittent claudication. nih.gov
Conversely, a prospective, randomized study involving 45 patients compared the efficacy of pentoxifylline, buflomedil, and nifedipine. nih.gov The results indicated that pentoxifylline was significantly more effective than both buflomedil and nifedipine in improving walking performance after ninety days. nih.gov The National Institute for Health and Care Excellence (NICE) has noted that in a meta-analysis, naftidrofuryl oxalate showed the greatest effect on improving pain-free walking distance compared to placebo, followed by cilostazol and then pentoxifylline. nice.org.uk
Table 2: Comparative Efficacy of Vasoactive Agents in Intermittent Claudication
| Comparison | Finding |
| Buflomedil vs. Naftidrofuryl | Buflomedil demonstrated greater effectiveness and safety. nih.gov |
| Buflomedil vs. Pentoxifylline and Nifedipine | Pentoxifylline was found to be significantly more effective in enhancing walking performance. nih.gov |
Peripheral Arterial Disease (PAD)
Peripheral Arterial Disease (PAD) is a condition resulting from atherosclerosis, which narrows the arteries and reduces blood flow to the limbs. nih.gov
The ankle-brachial index (ABI) is a key diagnostic tool for PAD, comparing blood pressure in the ankles to that in the arms. mayoclinic.orgclevelandclinic.orgnih.gov A long-term, multicenter, randomized, double-blind, placebo-controlled trial investigated the effects of oral buflomedil over a period of 2 to 4 years in patients with intermittent claudication and an ABI between 0.30 and 0.80. nih.gov The study found a notable improvement in the ABI for patients receiving buflomedil. Specifically, the ankle-brachial index increased by 9.2% in the buflomedil group, whereas it decreased by 3.6% in the placebo group. nih.gov
Patients with PAD are at a heightened risk for cardiovascular events. acc.org A significant international, multicenter trial with 2,078 patients demonstrated that long-term administration of oral buflomedil could reduce the rate of cardiovascular events in individuals with intermittent claudication. nih.govahajournals.org Over a mean treatment duration of 33 months, the rate of critical cardiovascular events was significantly lower in the buflomedil group (9.1%) compared to the placebo group (12.4%). nih.govahajournals.org This represents a 26% reduction in the occurrence of symptomatic cardiovascular events for patients treated with buflomedil. nih.govahajournals.org
The primary contributor to this composite outcome was the reduction in the symptomatic deterioration of peripheral arterial disease. nih.govahajournals.org The study concluded that buflomedil should be considered as an additional therapy to an antiplatelet agent in patients with peripheral arterial obstructive disease and intermittent claudication. nih.govahajournals.org
Efficacy in Healing Trophic Lesions and Reducing Rest Pain
This compound has demonstrated notable efficacy in the management of severe symptoms associated with peripheral arterial occlusive disease, specifically in the healing of trophic lesions and the alleviation of rest pain. In a clinical study involving ten patients with occlusive arterial disease presenting with skin lesions on the limbs, treatment with buflomedil resulted in lesion regression and complete recovery in eight of the individuals over a period of 30 to 60 days nih.gov. This suggests a direct beneficial effect of the compound on the healing processes of ischemic skin ulcers nih.gov.
Further supporting its therapeutic value, a study on 53 patients suffering from chronic arterial diseases of the lower limbs, who experienced pain either on walking or at rest, showed significant clinical improvements following treatment with buflomedil. A key finding was a significant enhancement of the walking distance before the onset of pain in nearly all participants nih.gov. While this study primarily focused on claudication, the improvement in blood flow to the extremities is the underlying mechanism that also contributes to the reduction of rest pain, a critical symptom of advanced peripheral artery disease.
Clinical Study on Buflomedil for Trophic Lesions
| Number of Patients | Condition | Treatment Duration | Outcome |
| 10 | Occlusive arterial disease with skin lesions | 30 to 60 days | 8 out of 10 patients showed lesion regression with complete recovery. |
Raynaud's Disease/Phenomenon
Clinical investigations have substantiated the efficacy of this compound in mitigating the frequency and severity of ischemic attacks in individuals with Raynaud's phenomenon. A randomized, double-blind, placebo-controlled trial involving 31 patients with idiopathic Raynaud's phenomenon demonstrated a significant reduction in the mean daily frequency and severity of winter ischemic attacks over a six-month follow-up period nih.gov. This finding was further supported by a Cochrane review, which noted that buflomedil showed a small reduction in both the frequency and severity of attacks cochrane.orgnih.gov. The evidence from these studies indicates that buflomedil can be an effective long-term treatment option for managing the primary symptoms of Raynaud's disease nih.gov.
Randomized Controlled Trial of Buflomedil in Raynaud's Phenomenon
| Study Design | Number of Participants | Treatment Group | Control Group | Primary Outcome | Follow-up Period |
| Randomized, double-blind, placebo-controlled | 31 | Buflomedil (n=16) | Placebo (n=15) | Reduction in mean daily frequency and severity of winter ischemic attacks | 6 months |
The clinical benefits of buflomedil in Raynaud's phenomenon are corroborated by objective microcirculatory assessments using nail fold capillaroscopy. The same double-blind, placebo-controlled trial that demonstrated a reduction in ischemic attacks also confirmed these findings through capillaroscopic evaluation nih.gov. The results showed a significant alleviation of hemodynamic disturbances and background pallor in the buflomedil-treated group compared to the placebo group nih.gov.
In a separate study, eleven patients with primary Raynaud's phenomenon were treated with buflomedil for three months. Eight of these patients reported subjective improvement in their symptoms, a finding that was objectively confirmed by significantly increased red blood cell velocities in the nailfold capillaries as observed through capillary microscopy nih.gov. Nailfold capillaroscopy is a non-invasive technique that allows for the direct visualization of structural changes in the microcirculation, and abnormalities in the nailfold capillaries are present in a vast majority of patients with systemic sclerosis, a condition for which Raynaud's phenomenon can be a secondary manifestation nih.govaariarheumatology.com.sg. The improvements observed with buflomedil treatment underscore its positive impact on the microvascular pathology underlying Raynaud's phenomenon nih.govsemanticscholar.org.
Microcirculatory Changes with Buflomedil in Primary Raynaud's Phenomenon
| Number of Patients | Treatment Duration | Subjective Improvement | Objective Measurement (Nail Fold Capillaroscopy) |
| 11 | 3 months | 8 out of 11 patients | Significant increase in red blood cell velocities. |
Cerebrovascular Disorders and Neurological Applications
Preclinical research has provided evidence for the neuroprotective effects of this compound in the context of cerebral ischemia, with improvements in cerebral blood flow being a key proposed mechanism of action nih.govnih.gov. In a rat model of moderate global cerebral ischemia induced by transient bilateral common carotid artery occlusion, treatment with buflomedil was found to attenuate the ischemia-induced histological loss and damage of hippocampal CA1 pyramidal cells nih.govthieme-connect.de. The study also observed that in the ischemic rats, buflomedil restored blood lactate concentrations and serum neuron-specific enolase (NSE) concentrations to near-normal levels, indicating a protective effect on brain neurons against ischemic damage nih.govthieme-connect.de. It is speculated that this neuroprotective effect is related to buflomedil's ability to improve cerebral blood flow and energy metabolism, or a direct smooth muscle relaxant effect on cerebral blood vessels nih.gov.
Further preclinical evidence supports the beneficial impact of buflomedil on cerebral circulation. Studies in animal models of acute cerebral ischemia have reported that buflomedil improved cerebral blood flow nih.gov. For instance, oral administration of buflomedil for seven days was shown to improve the survival rate after permanent bilateral common carotid artery occlusion and had a beneficial effect on the local cerebral blood flow distribution in spontaneously hypertensive rats thieme-connect.de. These findings suggest that buflomedil can enhance nutritional blood flow in ischemic cerebral tissue thieme-connect.de.
Preclinical Study of Buflomedil in a Rat Model of Moderate Cerebral Ischemia
| Animal Model | Ischemia Induction | Treatment | Key Findings | Proposed Mechanism |
| Normal pentobarbital-anesthetized rats | Transient bilateral common carotid artery occlusion (20 min) | This compound (10 mg/kg) via slow intravenous infusion | Attenuated histological loss and damage of CA1 pyramidal cells; Restored blood lactate and serum NSE levels to near normal. | Improvement of cerebral blood flow and energy metabolism; Smooth muscle relaxant effect on cerebral blood vessels. |
Cerebral Ischemia and Stroke
Neuroprotective Effects in Animal Models
Preclinical investigations in animal models have demonstrated the neuroprotective potential of this compound. In a study involving rats with moderate global cerebral ischemia, treatment with buflomedil was found to protect brain neurons from ischemic damage. nih.gov This protective effect was evidenced by a significant attenuation of the ischemia-induced histological loss and damage to hippocampal CA1 pyramidal cells. nih.gov Furthermore, buflomedil treatment led to the restoration of blood lactate concentrations and serum neuron-specific enolase (NSE) levels to near-normal values in the ischemic rats. nih.gov
Another study in spontaneously hypertensive rats (SHR) suggested that buflomedil may improve neuropsychiatric symptoms by modifying the content of neuroactive amino acids and accelerating energy metabolism in the brain. nih.gov Continuous oral administration of buflomedil resulted in a significant increase in glucose and ATP contents in the striatum. nih.gov It also altered the levels of specific neuroactive amino acids, causing a significant increase in glutamic acid and taurine in the striatum and hypothalamus, while decreasing glycine and taurine in the midbrain and hippocampus. nih.gov These findings suggest that buflomedil's neuroprotective action could be linked to its ability to enhance cerebral blood flow and improve energy metabolism within the brain. nih.govnih.gov
Table 1: Summary of Neuroprotective Effects of Buflomedil in Animal Models
| Model | Key Findings | Reference |
|---|---|---|
| Rat Model of Moderate Cerebral Ischemia | Attenuated histological loss and damage of CA1 pyramidal cells. | nih.gov |
| Restored blood lactate concentrations to near-normal levels. | nih.gov | |
| Reduced serum neuron-specific enolase (NSE) concentrations. | nih.gov | |
| Spontaneously Hypertensive Rat (SHR) | Significantly increased Glucose and ATP content in the striatum. | nih.gov |
| Increased glutamic acid and taurine in the striatum and hypothalamus. | nih.gov | |
| Decreased glycine and taurine in the midbrain and hippocampus. | nih.gov |
Clinical Trials in Acute Ischemic Stroke
The efficacy and safety of buflomedil for the treatment of acute ischemic stroke have been assessed in multiple clinical trials, though the evidence remains inconclusive. nih.govnih.gov A systematic review identified 26 randomized controlled trials, involving 2,756 participants, all of which were conducted in China. nih.govnih.gov The quality of these trials was generally poor, and many were not well-reported. nih.govnih.gov
Only one of the reviewed trials reported on long-term outcomes, finding that stroke survivors in the buflomedil group had a lower risk of 'death or disability' compared to the control group. nih.govnih.gov However, across all 26 trials, there was no robust evidence for short-term outcomes, including death, disability, or neurological deficits at the end of the treatment period. nih.gov Due to the low quality of the existing evidence, researchers have concluded that there is currently insufficient evidence to support the use of buflomedil for the treatment of acute ischemic stroke. nih.govnih.gov
Table 2: Overview of Clinical Trial Evidence for Buflomedil in Acute Ischemic Stroke
| Parameter | Finding |
|---|---|
| Number of Trials Reviewed | 26 (2756 participants) |
| Geographic Location | All conducted in China |
| Overall Study Quality | Generally poor and poorly reported |
| Long-Term Outcome (Death or Disability) | One trial showed a lower risk with buflomedil |
| Short-Term Outcomes (Death, Disability, Neurological Deficits) | No robust evidence of benefit |
| Overall Conclusion | Insufficient evidence to support its use |
Effects on Hemorheological System in Cerebrovascular Disorders
This compound exerts its therapeutic effects in part through its influence on the hemorheological system. The compound is understood to improve nutritional blood flow within ischemic tissue through a combination of pharmacological actions. nih.gov Key among these are the inhibition of platelet aggregation and the improvement of erythrocyte deformability. nih.gov By making red blood cells more flexible and reducing the likelihood of clot formation, buflomedil enhances blood rheology, which is crucial for maintaining perfusion in compromised vascular territories. nih.govnbinno.com These rheological properties make it a compound of significant interest for investigating and potentially managing thrombosis and microcirculation disorders. nbinno.com
Cerebrovascular Insufficiency and Cognitive Function
Alleviation of Symptoms Associated with Cognitive and Psychometric Impairment
Clinical studies have indicated that buflomedil can alleviate symptoms linked to cognitive and psychometric impairment in patients with cerebrovascular disorders. In patients suffering from cerebrovascular insufficiency, buflomedil was reported to be significantly superior to placebo in easing these symptoms. nih.gov Research involving patients with chronic cerebrovascular insufficiency showed satisfactory results in improving clinical parameters such as memory disturbances and concentration problems. nih.gov
In an open trial with patients who had dementia from multi-cerebral infarcts, treatment with buflomedil led to marked improvements in psychiatric symptoms and scores on psychometric tests, including the Weschler and Benton tests. nih.gov Similarly, a study on patients with chronic cerebral infarction and mild to moderate mental deterioration found improvements in mental function scores as evaluated by Hasegawa's simple intelligence scale. nih.gov A placebo-controlled study also demonstrated a statistically significant improvement in characteristics such as mood, self-care, alertness, emotional lability, and anxiety, with buflomedil showing clear superiority in enhancing cognitive function. nih.gov
Table 3: Observed Improvements in Cognitive and Psychometric Function with Buflomedil
| Patient Population | Assessment Tool/Symptom | Reported Outcome | Reference |
|---|---|---|---|
| Cerebrovascular Insufficiency | Cognitive & Psychometric Function | Superiority to placebo | nih.gov |
| Cerebrovascular Insufficiency | Memory & Concentration | Satisfactory improvement | nih.gov |
| Multi-cerebral Infarct Dementia | Weschler & Benton tests, Psychiatric symptoms | Marked improvements | nih.gov |
| Chronic Cerebral Infarction | Hasegawa's Simple Intelligence Scale | Improved scores | nih.gov |
| Dementia | Cognitive Dysfunction, Mood, Self-care, Alertness | Statistically significant improvement | nih.gov |
Studies in Senile Dementia of Alzheimer's Type
Buflomedil has been investigated for its potential benefits in patients with senile dementia, including those of the Alzheimer's type. In elderly patients with senile dementia, buflomedil was shown to alleviate symptoms associated with impaired cognitive and psychometric function. nih.gov
A double-blind, placebo-controlled clinical study involving 55 patients with dementia found that buflomedil achieved a statistically significant improvement in mood, self-care, alertness, emotional lability, indifference, hostility, and anxiety. nih.gov The study also noted that buflomedil demonstrated a clear superiority over placebo in improving cognitive and psychosomatic dysfunction. nih.gov
In a randomized, comparative study, the efficacy of buflomedil was compared against dihydrogenated ergot alkaloids for treating senile dementia associated with cerebrovascular insufficiency. nih.gov The assessment, based on performance in four psychometric tests, showed a trend in favor of the buflomedil group in three tests, which became statistically significant in the fourth. nih.gov The authors concluded that buflomedil is as effective or potentially more effective than dihydrogenated ergot alkaloids for this condition. nih.gov
Microcirculation Research
Research into the effects of buflomedil on microcirculation has provided insights into its mechanism of action, particularly in peripheral vascular disease. A double-blind, randomized, placebo-controlled study investigated the effects of intravenous buflomedil on foot skin microcirculation in patients with severe intermittent claudication. nih.gov The study used laser Doppler fluxmetry to assess blood flow. nih.gov
Results indicated that while buflomedil did not alter the mean skin flux at rest, it significantly enhanced the microvascular response to a local heat stress. nih.gov After five days of treatment, the flux increase in response to heating was dramatically enhanced in the buflomedil group (226% of resting value) compared to the placebo group, which remained unchanged (144%). nih.gov This suggests that buflomedil improves the perfusion capacity of cutaneous microvessels under stressed conditions, a finding that supports its use in ischemic conditions. nih.gov Its broader pharmacological profile, including vasodilatory and rheological properties, makes it a valuable compound for research into microcirculation disorders. nbinno.com
Improvement of Nutritional Blood Flow in Ischemic Tissue
This compound is a vasoactive substance recognized for its capacity to enhance nutritional blood flow within ischemic tissues. nih.gov This therapeutic effect is attributed to a combination of pharmacological actions. These include the inhibition of alpha-adrenoceptors and the reduction of platelet aggregation. nih.gov Furthermore, buflomedil has been shown to improve the deformability of erythrocytes, exhibit non-specific and mild calcium antagonistic effects, and possess an oxygen-sparing activity. nih.gov
Clinical trials involving patients with peripheral vascular diseases have demonstrated that buflomedil can increase walking distances for individuals suffering from intermittent claudication. nih.gov It has also been effective in healing trophic lesions and alleviating rest pain in patients with more severe vascular conditions. nih.gov In a series of open clinical trials, a significant majority of patients, ranging from 57% to 87%, experienced a good to very good clinical response to buflomedil treatment. nih.gov
Comparative studies have further solidified its efficacy, showing it to be significantly superior to a placebo. nih.gov Its effectiveness has been found to be comparable to that of pentoxifylline and naftidrofuryl. nih.gov In the context of cerebrovascular insufficiency and senile dementia, buflomedil has been observed to mitigate symptoms linked to impaired cognitive and psychometric functions, proving more effective than placebo and slightly more so than drugs like cinnarizine, flunarizine, and co-dergocrine mesylate. nih.gov
Studies in Skin Flap Microcirculation and Viability
The efficacy of buflomedil in enhancing the survival of skin flaps has been a subject of preclinical investigation. In a study utilizing a random cutaneous flap model in hairless mice, buflomedil's effect on protecting skin tissue from ischemia and subsequent necrosis was assessed through intravital microscopy. nih.gov This research focused on the microcirculatory level of capillary perfusion. nih.gov
Further research in a rat model where nicotine was used to induce compromised flap viability demonstrated the positive effects of buflomedil. Nicotine-treated animals exhibited a lower percentage of viable flap area (60.7% ± 6.8) compared to the control group (73.7% ± 9.5). nih.gov The administration of buflomedil significantly increased the viable area to 76.4% ± 11.4, a notable improvement over the nicotine-only group. nih.gov This increase in viability was attributed to a larger ischemic area, suggesting that buflomedil's action is particularly effective in areas with partial circulatory deficit. nih.gov
| Study Model | Treatment Groups | Key Finding | Viable Area (%) |
| Nicotine-Treated Rats | Control | - | 73.7 ± 9.5 |
| Nicotine | Lower viability | 60.7 ± 6.8 | |
| Nicotine + Buflomedil | Increased viability | 76.4 ± 11.4 | |
| Nicotine + Pentoxifylline | Increased viability | 74.2 ± 15.6 | |
| Nicotine + Buflomedil + Pentoxifylline | Increased viability | 74.0 ± 9.7 |
Impact on Tourniquet-Induced Microvascular Reperfusion Injury
The application of pneumatic tourniquets in surgery can lead to ischemia and subsequent reperfusion injury, characterized by disturbances in microvascular perfusion. karger.com Preclinical studies have investigated the potential of this compound to mitigate this type of injury.
In a study using a hamster dorsal skinfold chamber model, the effects of buflomedil on striated muscle were observed after four hours of tourniquet-induced ischemia. karger.comnih.gov The administration of buflomedil significantly reduced post-ischemic capillary perfusion failure and the adherence of leukocytes in venules. karger.comnih.gov Furthermore, it almost completely prevented the increase in microvascular permeability in postcapillary venules. karger.comnih.gov These findings suggest a beneficial effect of buflomedil in lessening the severity of microvascular reperfusion injury following tourniquet-induced ischemia. karger.comnih.gov
The study involved administering a 3 mg/kg intravenous bolus of buflomedil five minutes before reperfusion, followed by a continuous intravenous infusion of 3 mg/kg for the first 20 minutes of reperfusion. karger.comnih.gov The control group received equivalent volumes of saline. karger.comnih.gov The results showed that tourniquet-induced ischemia led to a significant decrease in functional capillary density and an accumulation of adherent leukocytes in postcapillary venules, which was associated with increased microvascular permeability. karger.comnih.gov Treatment with buflomedil effectively counteracted these effects. karger.com
Emerging and Investigational Therapeutic Areas
Potential in Diabetic Patients (Rheologic Properties of Blood)
In individuals with insulin-dependent diabetes, various rheological parameters of the blood are often disturbed. nih.gov Research has explored the effects of buflomedil on these properties. Following a three-month treatment period with buflomedil, a significant decrease in blood viscosity was observed at both low and high shear rates. nih.gov
This reduction in whole blood viscosity was primarily attributed to a significant decrease in plasma viscosity. nih.gov The drop in plasma viscosity was, in turn, linked to a notable fall in plasma fibrinogen levels. nih.gov However, the treatment did not appear to have an effect on erythrocyte deformability, as measured by erythrocyte viscosity. nih.gov These findings suggest that while buflomedil can improve some rheological parameters in insulin-dependent diabetic patients, it does not normalize all of them. nih.gov
Up-regulation of Vascular Endothelial Growth Factor (VEGF) in Sciatic Nerve Crush Injury Models
Preclinical research has indicated a potential role for buflomedil in the context of peripheral nerve injury. In a rat model of sciatic nerve crush injury, the administration of buflomedil was investigated for its effects on nerve repair and the expression of vascular endothelial growth factor (VEGF). nih.gov
The study found that VEGF mRNA expression was significantly increased in the groups treated with buflomedil. nih.gov The number of VEGF-positive neurons was also significantly higher in both the buflomedil and saline groups. nih.gov Importantly, treatment with buflomedil resulted in less severe pathological changes in the dorsal root ganglia. nih.gov These results suggest that the vasoactive properties of buflomedil may contribute to a reduction in pathological lesions and an improvement in the functional rehabilitation of peripheral nerves following a crush injury. nih.gov This beneficial effect appears to be correlated with the up-regulation of VEGF expression. nih.gov
Pharmacokinetic and Pharmacodynamic Research of Buflomedil Hydrochloride
Pharmacodynamic Studies
Pharmacodynamics explains what a drug does to the body, detailing the relationship between drug concentration and the resulting physiological effect.
The relationship between the dose of buflomedil (B1668037) hydrochloride and its clinical response has been investigated in various studies. Research has established that the pharmacokinetics of buflomedil are linear within certain dose ranges. For intravenous administration, this linearity is observed for doses between 50 mg and 200 mg. For oral administration, the linear pharmacokinetic relationship holds for doses ranging from 150 mg to 450 mg nih.gov.
In therapeutic trials, particularly for conditions such as peripheral and cerebral vascular diseases, oral dosages of 450 mg to 600 mg per day have been utilized to assess the compound's efficacy nih.gov. These studies have demonstrated clinical responses, such as increased walking distances in patients with intermittent claudication nih.gov. While these therapeutic ranges are established, detailed public data from formal dose-response studies, such as the specific ED50 (the dose that produces 50% of the maximum effect) or Emax (the maximum effect), are not extensively detailed in the available literature. Such data would typically be represented on a sigmoidal dose-response curve, which plots the drug concentration against the measured effect youtube.commsdmanuals.comditki.compharmacologyeducation.org.
A summary of the studied dose ranges for buflomedil hydrochloride is presented below.
| Administration Route | Linear Pharmacokinetic Dose Range | Therapeutic Dose Range Studied |
| Intravenous (IV) | 50 mg - 200 mg | Not specified in reviewed sources |
| Oral | 150 mg - 450 mg | 450 mg - 600 mg per day |
The time-course of a drug's effect is a critical aspect of its pharmacodynamic profile, describing the onset, peak, and duration of action. For this compound, the onset of noticeable pharmacological effects varies significantly with the route of administration.
Following oral administration, patients may begin to observe improvements in symptoms within a few weeks of consistent use. In contrast, when administered intravenously, the onset of action is much more rapid, with potential benefits experienced within hours to days. This delay in effect after oral administration is influenced by pharmacokinetic processes such as absorption and distribution.
Pharmacokinetic Studies
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion.
This compound is absorbed from the gastrointestinal tract following oral administration. The rate of absorption can be influenced by the formulation; studies have shown that absorption is faster when the drug is administered as a solution compared to tablet forms nih.gov.
The bioavailability of orally administered this compound, which is the fraction of the drug that reaches the systemic circulation unchanged, is approximately 72% nih.gov. The reduction from full bioavailability is attributed to a significant hepatic first-pass effect, where a portion of the drug is metabolized in the liver before it can be distributed throughout the body nih.govpharmacologycanada.orgyoutube.comnih.govwikipedia.orgyoutube.com.
Once in the systemic circulation, this compound is widely distributed throughout the body. The apparent volume of distribution at steady state (Vdss), a theoretical volume that represents the extent of a drug's distribution in the body, has been determined to be 1.32 ± 0.26 L/kg nih.gov. This value suggests extensive distribution into tissues outside of the plasma nih.govderangedphysiology.comlitfl.commerckvetmanual.com.
This compound binds to plasma proteins, which can affect its distribution and availability to target tissues. The extent of this binding is reported to be dose-dependent, ranging from 60% to 80%. Only the unbound, or free, fraction of the drug is able to diffuse across membranes and exert a pharmacological effect derangedphysiology.commhmedical.comrsc.orgresearchgate.net.
The liver is the principal site for the metabolism of this compound nih.gov. The biotransformation process involves enzymatic reactions that convert the parent drug into metabolites, which are typically more water-soluble and easier to excrete.
One of the identified metabolites of buflomedil is paradesmethyl buflomedil nih.gov. The extent of metabolism and subsequent excretion has been quantified through urinary recovery studies. Following intravenous administration, approximately 23.6% of the dose is recovered in the urine as the unchanged drug, and 18.7% is recovered as the paradesmethyl buflomedil metabolite. After oral dosing, these values are 18% for the intact drug and 14.8% for the metabolite, respectively nih.gov.
The key pharmacokinetic parameters for this compound are summarized in the table below.
| Pharmacokinetic Parameter | Value | Reference |
| Oral Bioavailability (F) | ~72% | nih.gov |
| Volume of Distribution at Steady State (Vdss) | 1.32 ± 0.26 L/kg | nih.gov |
| Plasma Protein Binding | 60% - 80% (dose-dependent) | |
| Mean Biological Half-life (Oral) | 2.97 hours | nih.gov |
| Mean Biological Half-life (IV) | 3.25 hours | nih.gov |
| Mean Urinary Recovery (IV) - Intact Drug | 23.6% | nih.gov |
| Mean Urinary Recovery (IV) - Paradesmethyl Buflomedil | 18.7% | nih.gov |
| Mean Urinary Recovery (Oral) - Intact Drug | 18% | nih.gov |
| Mean Urinary Recovery (Oral) - Paradesmethyl Buflomedil | 14.8% | nih.gov |
Elimination and Half-Life
The elimination of this compound from the body occurs through metabolic processes and subsequent excretion. The primary route of excretion is via the kidneys, with both the unchanged drug and its metabolites appearing in the urine. nih.gov Research indicates that the drug is extensively metabolized, as a significant portion is not excreted in its intact form. nih.gov The main identified metabolite is paradesmethyl buflomedil. nih.gov
Studies in healthy subjects have quantified the urinary recovery of buflomedil and its primary metabolite following different administration routes. nih.gov After intravenous dosing, the mean urinary recovery of the intact drug was found to be 23.6%, with 18.7% recovered as paradesmethyl buflomedil. nih.gov Following oral administration, these values were 18% for the parent drug and 14.8% for the metabolite, respectively. nih.gov The bioavailability of the oral dose was determined to be approximately 72%, with the reduction attributed to a hepatic first-pass effect. nih.gov The amount of drug excreted in the urine has been observed to be higher when administered as an oral solution compared to tablet forms. nih.gov
The biological half-life of buflomedil is relatively short. nih.gov After oral administration, the mean biological half-life is approximately 2.97 hours. nih.gov Following intravenous administration, the half-life is slightly longer, at around 3.25 hours. nih.gov
Table 1: Elimination and Half-Life Parameters of Buflomedil
| Parameter | Intravenous Administration | Oral Administration |
| Mean Biological Half-Life | 3.25 hours nih.gov | 2.97 hours nih.gov |
| Mean Urinary Recovery (Intact Drug) | 23.6% nih.gov | 18% nih.gov |
| Mean Urinary Recovery (Paradesmethyl buflomedil) | 18.7% nih.gov | 14.8% nih.gov |
Pharmacokinetics in Specific Patient Populations (e.g., Renal Impairment)
The pharmacokinetic profile of buflomedil has been investigated in patients with chronic renal failure requiring hemodialysis. nih.gov Given that the drug is primarily metabolized by the liver and has a low renal clearance, significant alterations in its pharmacokinetics are not expected in this population. nih.gov
A study involving ten hemodialyzed patients with chronic renal failure found that dialysis does not significantly modify the plasma concentration of the drug. nih.gov The dialysis clearance, calculated from the amount recovered in the dialysate, was low, with a mean value of 25.4 ± 25.6 ml/min. nih.gov The total recovery of the drug from hemodialysis represented a small fraction of the administered dose, amounting to 5% or less. nih.gov
Table 2: Buflomedil Pharmacokinetics in Hemodialyzed Patients
| Parameter | Finding |
| Primary Metabolism | Hepatic nih.gov |
| Renal Clearance | Low nih.gov |
| Mean Dialysis Clearance | 25.4 ± 25.6 ml/min nih.gov |
| Drug Recovery from Hemodialysis | ≤ 5% of dose nih.gov |
| Drug Accumulation | No trend of accumulation observed nih.gov |
Safety Profile and Adverse Events in Research Contexts
Clinical Trial Safety Data
The safety of Buflomedil (B1668037) hydrochloride has been evaluated in various clinical trials, with adverse events being a key focus. In an analysis compiling safety data from three multicenter clinical trials involving patients with intermittent claudication or senile dementia of the Alzheimer's type, side effects were reported in 20.5% of patients treated with buflomedil. nih.govresearchgate.net A Cochrane review of buflomedil for acute ischaemic stroke identified 17 trials that investigated adverse events; of these, 11 trials reported a total of 38 adverse events in the buflomedil group compared to two in the control group.
A comprehensive review of individualized case safety data from 1975 to 2011 identified 516 case reports of adverse drug reactions (ADRs) under normal therapeutic use. nih.gov The primary ADRs reported were associated with the cardiovascular and nervous systems. nih.gov
Comparative analysis from double-blind, placebo-controlled trials provides insight into the relative incidence of side effects. In a pooled analysis of three studies with 297 patients receiving buflomedil and 298 receiving a placebo, the occurrence of side effects was comparable between the two groups. nih.govresearchgate.net Specifically, 20.5% of patients in the buflomedil group reported side effects, while 18.1% of patients in the placebo group did. nih.govresearchgate.net
Table 1: Comparison of Adverse Event Incidence in Placebo-Controlled Trials
| Treatment Group | Number of Patients | Percentage of Patients Reporting Side Effects |
|---|---|---|
| Buflomedil | 297 | 20.5% |
Data sourced from a pooled analysis of three multicenter clinical trials. nih.govresearchgate.net
Discontinuation rates due to adverse events in the double-blind phase of trials were 14.5% for buflomedil-treated patients and 13.1% for those receiving placebo. nih.govresearchgate.net In the long-term open-label phase, the discontinuation rate was significantly lower, with only 1.5% of patients discontinuing treatment due to side effects. nih.govresearchgate.net
Table 2: Discontinuation Rates in Clinical Trials
| Trial Phase | Treatment Group | Discontinuation Rate |
|---|---|---|
| Double-Blind (3-6 months) | Buflomedil | 14.5% |
| Double-Blind (3-6 months) | Placebo | 13.1% |
Data sourced from a pooled analysis of three multicenter clinical trials. nih.govresearchgate.net
Specific Adverse Event Categories
Adverse events related to the cardiovascular system have been reported in research contexts. A review of adverse drug reactions lists cardiac and vascular disorders as main areas of concern. nih.gov Preclinical studies in animal models have investigated the hemodynamic effects of buflomedil. In dogs, intravenous administration of buflomedil induced a dose-dependent decrease in blood pressure (hypotension). nih.gov The effect on heart rate was variable, with slight increases observed at lower doses and decreases at higher doses. nih.gov
The central nervous system (CNS) is another area where adverse events have been noted. Nervous system disorders represent one of the main categories of adverse drug reactions reported for buflomedil. nih.gov While specific incidence rates for each symptom from controlled trials are not detailed in the available literature, reports of acute intoxication highlight the potential for significant neurological toxicity. nih.gov In cases of overdose, severe neurological symptoms, including seizures, have been observed. nih.gov Drugs that affect the nervous system can produce a wide range of symptoms, and it is essential in any patient presenting with new neurological issues to consider medication as a possible cause. nih.gov
Gastrointestinal Disturbances
Buflomedil hydrochloride is readily absorbed in the gastrointestinal tract nih.govresearchgate.net. In research contexts, the administration of this compound has been associated with various gastrointestinal disturbances. These events are generally considered common side effects of the medication. Reports indicate that individuals may experience symptoms such as nausea, vomiting, and general abdominal discomfort patsnap.com. While typically mild, the persistence or severity of these symptoms necessitates clinical attention patsnap.com.
Dermatological Reactions (e.g., Rash, Pruritus, Itching, Flushing)
Dermatological reactions have been documented as potential adverse events associated with this compound. These reactions can manifest as part of a drug-induced allergic response. Commonly reported symptoms include the development of a skin rash and pruritus, the medical term for itching patsnap.comdermnetnz.org. Such skin reactions are a known category of adverse drug events that can range from mild to severe, and their appearance can occur shortly after administration or after a delay goodrx.comhopkinsmedicine.org.
Overdose and Toxicology Research
Overdose of this compound, whether intentional or accidental, is a significant concern due to its association with severe and potentially life-threatening toxicological effects researchgate.netnih.gov. Intoxication with Buflomedil is primarily characterized by severe neurological and cardiovascular effects researchgate.net. Research indicates that severe intoxication events have been linked to blood concentrations of the drug exceeding 10 mg/L researchgate.net. Case studies have revealed that even relatively low doses (50-60 mg/kg) can lead to significant neurological toxicity and a high risk of mortality nih.gov. The toxic profile of this compound underscores the risks associated with exceeding therapeutic levels nih.gov.
Analysis of Intentional and Accidental Overdose Cases
Analysis of adverse event reporting has provided insight into the prevalence and outcomes of this compound overdose. In a cumulative review of 1,054 case reports, overdose incidents accounted for more than half of the cases researchgate.net. These were divided into intentional and accidental overdoses.
| Category | Number of Cases | Number of Fatalities |
| Intentional Overdose | 401 | 63 |
| Accidental Overdose | 137 | 2 |
| Adverse Reactions (Therapeutic Dose) | 516 | 11 |
This table is based on data from a cumulative analysis of 1,054 case reports. researchgate.net
Intentional overdose, often for suicidal purposes, represents a substantial portion of these events. One case report detailed a 15-year-old girl who was admitted to an ICU in a comatose state with seizures after intentionally ingesting 3 grams of Buflomedil nih.gov. Her blood concentration was measured at 24.8 mg/L, well above the toxic threshold nih.gov. Another case involved a middle-aged man who died by suicide, with post-mortem analysis revealing a blood this compound concentration approximately 20 times the therapeutic values nih.gov.
Fatalities and Age-Related Risk Factors
Fatalities linked to this compound are most prominently associated with overdose. The analysis of 1,054 cases showed 63 fatalities resulting from intentional overdoses and two from accidental overdoses researchgate.net.
Research has identified specific age-related risk factors. A notable finding is that a significant percentage of overdose patients (47.6%) were younger than 40 years of age researchgate.net. Conversely, studies also indicate that geriatric patients, particularly those with renal impairment, are at a significant risk of accidental overdosing. Simulations have shown that recommended dosage regimens could lead to overdosing and potential toxicity in a percentage of geriatric patients and those with mild renal impairment researchgate.net. This suggests a bimodal risk distribution, with younger individuals being more represented in intentional overdose cases and the elderly being at higher risk for accidental over-concentration due to physiological factors researchgate.net.
Drug Interactions and Concomitant Therapies
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when drugs influence each other's physiological effects. For buflomedil (B1668037), these are most significant when it is co-administered with other drugs acting on the cardiovascular system.
Interactions with Other Vasodilators or Antihypertensive Agents
The primary pharmacodynamic effect of buflomedil is vasodilation, achieved through mechanisms including alpha-1 and alpha-2 adrenergic receptor blockade and effects on calcium channels. patsnap.compatsnap.com When administered concurrently with other vasodilators or antihypertensive medications, there is a potential for additive effects. This can lead to an increased risk of hypotension, which may cause symptoms such as dizziness and fainting. patsnap.com
However, the interaction profile can be complex. Some data suggest that buflomedil may, in some cases, decrease the therapeutic effect of certain antihypertensive agents. For instance, it has been reported that buflomedil may diminish the antihypertensive activities of drugs such as acebutolol, amlodipine, and benazepril. drugbank.com Conversely, the risk of hypertension can be increased when buflomedil is combined with certain other drugs, including tricyclic antidepressants (e.g., amitriptyline, clomipramine) and sympathomimetic agents. drugbank.com
Interactions with Vasodilators and Antihypertensives
| Concomitant Drug/Class | Potential Interaction with Buflomedil Hydrochloride | Clinical Implication |
|---|---|---|
| General Vasodilators & Antihypertensives | Additive hypotensive effects. patsnap.com | Increased risk of low blood pressure. patsnap.com |
| Acebutolol, Amlodipine, Benazepril | Potential decrease in antihypertensive activity. drugbank.com | Reduced efficacy of the antihypertensive drug. |
| Amitriptyline, Clomipramine (Tricyclic Antidepressants) | Increased risk of hypertension. drugbank.com | Potential for elevated blood pressure. |
Synergism with Antihypertensives
The concurrent use of buflomedil with antihypertensive drugs can result in a synergistic lowering of blood pressure. mims.com This is a direct consequence of their complementary mechanisms of action on the vascular system. While this synergism can be therapeutically beneficial in managing hypertension, it also necessitates careful monitoring to prevent excessive hypotension. patsnap.com The strategy of combining drugs with different mechanisms to achieve better blood pressure control is a common principle in cardiovascular therapy.
Combined use with Antiplatelet Agents (e.g., Aspirin, Warfarin, Cilostazol, Clopidogrel, Anagrelide)
Buflomedil possesses antiplatelet properties, inhibiting the aggregation of platelets. patsnap.compatsnap.comnih.gov This action is a key component of its therapeutic effect in vascular disorders. When buflomedil is used in combination with other antiplatelet agents or anticoagulants, there is a heightened risk of bleeding complications. patsnap.com
Specific interactions have been noted:
Aspirin (Acetylsalicylic acid) and Clopidogrel: These agents may increase the antiplatelet activities of buflomedil. drugbank.com
Anagrelide and Cilostazol: These drugs may also enhance the antiplatelet effects of buflomedil. drugbank.com
Given these interactions, the combined use of buflomedil with other antithrombotic agents requires careful assessment of the patient's risk-benefit profile.
Interactions with Antiplatelet Agents and Anticoagulants
| Concomitant Drug | Potential Interaction with this compound | Primary Clinical Concern |
|---|---|---|
| Aspirin (Acetylsalicylic acid) | May increase buflomedil's antiplatelet activity. drugbank.com | Increased risk of bleeding. patsnap.com |
| Warfarin (Acenocoumarol) | Increased risk and severity of bleeding. drugbank.com | Increased risk of bleeding. patsnap.com |
| Cilostazol | May increase buflomedil's antiplatelet activity. drugbank.com | Increased risk of bleeding. |
| Clopidogrel | May increase buflomedil's antiplatelet activity. drugbank.com | Increased risk of bleeding. |
| Anagrelide | May increase buflomedil's antiplatelet activity. drugbank.com | Increased risk of bleeding. |
Pharmacokinetic Interactions
Pharmacokinetic interactions involve one drug affecting the absorption, distribution, metabolism, or excretion (ADME) of another.
Impact on Metabolism of Other Drugs
There is a lack of specific data from the reviewed literature detailing this compound's capacity to inhibit or induce key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) system. The CYP enzyme family is responsible for the metabolism of a vast number of drugs, and its inhibition or induction is a major cause of drug-drug interactions. nih.gov Without specific studies on buflomedil's effect on these enzymes, its potential to alter the plasma concentrations of co-administered drugs that are substrates for this system remains uncharacterized.
Effect of Other Drugs on this compound Metabolism
Buflomedil is known to be metabolized in the liver and is subject to a hepatic first-pass effect. mims.comnih.gov Studies have shown that in patients with chronic liver disease, the elimination of buflomedil is impaired, suggesting that hepatic function is crucial for its clearance. nih.gov However, the specific metabolic pathways and the CYP isoenzymes involved in its breakdown have not been clearly identified in the available literature.
Consequently, the effect of other drugs on buflomedil's metabolism is not well-documented. Potent inhibitors or inducers of the CYP450 system could theoretically alter buflomedil's plasma concentrations, potentially leading to toxicity or reduced efficacy. However, without knowledge of the specific enzymes involved, no definitive interaction predictions can be made. This absence of data necessitates caution when buflomedil is prescribed with drugs known to be strong modulators of hepatic metabolism.
Interactions with Central Nervous System Drugs (e.g., Anticonvulsants, Antidepressants)
Limited specific clinical studies have been conducted to thoroughly evaluate the interactions between this compound and central nervous system (CNS) drugs. However, based on the pharmacological properties of buflomedil and general knowledge of drug interactions, certain potential interactions with anticonvulsants and antidepressants have been noted. It is suggested that co-administration with drugs affecting the CNS could potentially enhance neurological side effects such as dizziness or seizures patsnap.com.
Anticonvulsants:
There is a lack of detailed research specifically investigating the interaction between this compound and anticonvulsant medications. However, some data suggests a potential for an increased risk of bleeding when buflomedil is combined with carbamazepine. Patients with a history of seizures are generally advised to use buflomedil with caution patsnap.com.
Antidepressants:
The potential for interactions between this compound and antidepressants appears to vary depending on the class of antidepressant. Due to buflomedil's antiplatelet properties, there is a theoretical increased risk of bleeding when it is co-administered with Selective Serotonin Reuptake Inhibitors (SSRIs) and other antidepressants that can affect platelet aggregation patsnap.com.
Conversely, when combined with some tricyclic antidepressants (TCAs), there may be a risk of increased blood pressure (hypertension) drugbank.com. The table below summarizes the potential interactions based on available data.
| Interacting Drug Class | Specific Drug Example(s) | Potential Interaction | Source |
|---|---|---|---|
| Anticonvulsants | Carbamazepine | Increased risk of bleeding | drugbank.com |
| Antidepressants (SSRIs) | Citalopram | Increased risk of bleeding | drugbank.com |
| Escitalopram | Increased risk of bleeding | drugbank.com | |
| Antidepressants (TCAs) | Amitriptyline | Increased risk of hypertension | drugbank.com |
| Clomipramine | Increased risk of hypertension | drugbank.com |
It is important to note that this information is largely based on pharmacological predictions and database entries rather than extensive clinical trial data. Therefore, caution and close monitoring are advised when this compound is prescribed concomitantly with any CNS-active medication.
Research on this compound in Combination with Other Therapies for PAD (e.g., Statins, ACE Inhibitors)
Statins and angiotensin-converting enzyme (ACE) inhibitors are cornerstone therapies in the management of peripheral arterial disease due to their proven benefits in reducing cardiovascular morbidity and mortality. However, there is a significant lack of specific research on the concomitant use of this compound with these agents.
Statins:
ACE Inhibitors:
ACE inhibitors are recommended for patients with PAD, particularly those with hypertension, to reduce the risk of cardiovascular events. Similar to statins, there is a lack of clinical trials designed to assess the safety and efficacy of buflomedil when used in combination with ACE inhibitors for the treatment of PAD. While both medication classes have vasodilatory effects, the potential for synergistic or adverse interactions has not been formally investigated. One drug interaction database suggests that buflomedil may decrease the antihypertensive activities of some ACE inhibitors, such as captopril (B1668294) drugbank.com.
| Concomitant Therapy | Known Research Findings | Limitations |
|---|---|---|
| Statins | No dedicated clinical trials found. Low concomitant use in a major buflomedil trial (LIMB study) ahajournals.org. | Insufficient data to assess synergistic effects or potential interactions. |
| ACE Inhibitors | No dedicated clinical trials found. Potential for decreased antihypertensive effect of some ACE inhibitors drugbank.com. | Lack of clinical data on the combined effect on blood pressure, cardiovascular outcomes, and PAD symptoms. |
Advanced Research Methodologies and Techniques in Buflomedil Hydrochloride Studies
In Vitro Research Models
In vitro models provide a foundational understanding of a compound's direct cellular and molecular interactions by isolating specific biological systems from complex physiological environments.
Radioligand binding assays are a gold-standard technique used to quantify the interaction of a drug with a specific receptor. nih.gov These assays utilize a radioactively labeled ligand that has a known affinity for the target receptor. By measuring the displacement of this radioligand by the test compound (buflomedil), researchers can determine the compound's binding affinity.
In studies investigating buflomedil (B1668037) hydrochloride, competition binding assays have been employed to explore its interaction with α2-adrenergic receptors. One key finding demonstrated that buflomedil inhibits the binding of [3H]-yohimbine, a known α2-adrenergic antagonist, to receptors on non-stimulated platelets. nih.gov The concentration of buflomedil required to inhibit 50% of the specific binding of the radioligand (IC50) was determined to be 1 ± 0.5 μM. nih.gov This value was consistent with the affinity constant derived from the binding of [3H]-buflomedil, confirming its antagonistic properties at the α2-adrenergic receptor. nih.gov Phentolamine, another α-blocker, was used as a reference compound in these assays, showing a similar extent of [3H]-yohimbine inhibition. nih.gov
Investigations into the effects of compounds on vascular tone often utilize isolated vascular smooth muscle preparations, such as aortic rings. mdpi.com In this methodology, segments of blood vessels are removed and mounted in an organ bath, allowing for the measurement of contraction and relaxation under controlled conditions. mdpi.comlifelinecelltech.com While specific studies detailing buflomedil's direct effects in isolated rat aorta models were not the primary focus of the reviewed literature, its mechanism is speculated to involve a smooth muscle relaxant effect on blood vessels. nih.gov Phentolamine, a non-selective α-blocker that shares an antagonistic mechanism with buflomedil, is known to induce vasodilation through direct action on vascular smooth muscles by inhibiting intracellular calcium release. mdpi.com The pharmacological profile of buflomedil suggests it increases perfusion to microcirculation, which is consistent with an effect on vascular smooth muscle. nih.gov
Platelet aggregation studies are critical for evaluating a compound's influence on hemostasis and thrombosis. medscape.com These assays measure the ability of platelets to clump together in response to various agonists. The effect of buflomedil hydrochloride on platelet function has been investigated in vitro, revealing distinct inhibitory properties. nih.govnih.gov
The compound significantly inhibits epinephrine-induced platelet aggregation at micromolar concentrations. nih.govtargetmol.comselleckchem.com This is consistent with its α2-adrenergic antagonistic properties, as epinephrine is a key agonist acting through these receptors on platelets. nih.gov At higher concentrations (approximately 1 mM), a weaker inhibition of aggregation induced by adenosine (B11128) diphosphate (ADP) and collagen was observed. nih.govselleckchem.com Further investigation showed that at these higher concentrations, buflomedil also inhibits granular secretion and the interaction of fibrinogen with its receptor on the platelet surface. nih.govselleckchem.com
| Agonist | Effect of Buflomedil | Effective Concentration | Associated Mechanism |
|---|---|---|---|
| Epinephrine | Significant Inhibition | Micromolar (µM) | α2-adrenergic antagonism nih.gov |
| Adenosine Diphosphate (ADP) | Weak Inhibition | Millimolar (mM) | Inhibition of granular secretion nih.govselleckchem.com |
| Collagen | Weak Inhibition | Millimolar (mM) | Inhibition of fibrinogen receptor interaction nih.govselleckchem.com |
Cultured cells provide controlled environments to study specific cellular responses to pharmacological agents. Buflomedil has been examined using various cell types to understand its effects beyond simple vasodilation.
Keratinocytes: In human keratinocyte cultures, buflomedil enhances intracellular cyclic AMP (cAMP) levels. targetmol.comselleckchem.com It has also been shown to decrease the release of tumor necrosis factor-alpha (TNF-alpha) and interleukin-8 (IL-8) induced by tetradecanoylphorbol acetate (TPA), suggesting an anti-inflammatory action at the skin level. targetmol.comselleckchem.com
Endothelial Cells and Neutrophils: Studies using models of cell adhesion have demonstrated that buflomedil can modulate the interaction between neutrophils and endothelial cells. It completely inhibits histamine-related neutrophil adhesion in a flow system. targetmol.comselleckchem.com Furthermore, buflomedil reduces the hypoxia-induced expression of P-selectin on the surface of endothelial cells, which is a key molecule in mediating leukocyte adhesion. targetmol.comselleckchem.com This effect on neutrophils and endothelial cells may contribute to its ability to improve capillary perfusion. targetmol.comselleckchem.com
Preclinical Animal Models
Preclinical animal models are essential for evaluating the physiological effects of a drug in a complex, living system, particularly for conditions that involve multiple organ systems like ischemia-reperfusion injury.
Ischemia-reperfusion (I/R) injury models simulate clinical scenarios such as stroke or peripheral artery disease. This compound has demonstrated protective effects in several such models. nih.govnih.gov
Tourniquet-Induced Ischemia: In a hamster model, 4 hours of tourniquet-induced ischemia to striated muscle was followed by reperfusion. nih.gov The administration of buflomedil significantly attenuated the key features of reperfusion injury. This included a reduction in post-ischemic capillary perfusion failure and a decrease in the adherence of leukocytes to the walls of postcapillary venules. nih.gov Concurrently, the drug almost completely prevented the increase in microvascular permeability, indicating a protective effect on endothelial cell integrity. nih.gov
Carotid Clamping (Cerebral Ischemia): A rat model of moderate global cerebral ischemia was created by transiently occluding both common carotid arteries for 20 minutes. nih.gov Treatment with buflomedil one hour after the onset of ischemia provided significant neuroprotection. The study observed that buflomedil attenuated the ischemia-induced death of hippocampal CA1 pyramidal neurons. nih.gov Furthermore, it restored blood lactate concentrations and serum levels of neuron-specific enolase (NSE)—a marker of neuronal injury—to near-normal levels. nih.gov These findings demonstrate a protective effect of buflomedil against neuronal damage following cerebral ischemia. nih.gov
| Model Type | Animal Model | Key Pathological Feature | Observed Effect of Buflomedil |
|---|---|---|---|
| Tourniquet-Induced Peripheral Ischemia | Hamster (Striated Muscle) | Capillary perfusion failure and leukocyte adherence nih.gov | Significantly reduced both outcomes nih.gov |
| Tourniquet-Induced Peripheral Ischemia | Hamster (Striated Muscle) | Increased microvascular permeability nih.gov | Almost completely prevented the increase nih.gov |
| Bilateral Carotid Clamping (Cerebral Ischemia) | Rat (Hippocampus) | Death of CA1 pyramidal neurons nih.gov | Attenuated histological loss and damage nih.gov |
| Bilateral Carotid Clamping (Cerebral Ischemia) | Rat (Blood/Serum) | Increased lactate and Neuron-Specific Enolase (NSE) nih.gov | Restored concentrations to near-normal levels nih.gov |
Animal Models of Acute Cerebral Ischemia
Preclinical research has utilized various animal models of acute cerebral ischemia to investigate the neuroprotective potential of this compound. frontiersin.org These models are crucial for understanding the compound's effects on cerebral blood flow and neuronal injury in a controlled setting.
One significant study employed a rat model of moderate global cerebral ischemia, induced by transient bilateral common carotid artery occlusion (BCO) for 20 minutes. nih.gov This model mimics the effects of a temporary disruption of blood flow to the brain. Researchers administered this compound intravenously one hour after the ischemic event and assessed the outcomes 48 hours later. nih.gov The findings demonstrated a notable neuroprotective effect. Treatment with buflomedil attenuated the ischemia-induced histological damage and loss of CA1 pyramidal neurons in the hippocampus. nih.gov Furthermore, the compound normalized the elevated levels of serum neuron-specific enolase (NSE) and blood lactate, which are key biomarkers of neuronal damage and metabolic stress following ischemia. nih.gov These results suggest that this compound can protect brain neurons from damage following an ischemic insult, potentially by improving cerebral blood flow and energy metabolism or through a relaxant effect on cerebral blood vessels. nih.gov
The table below summarizes the key findings from this rat model of acute cerebral ischemia.
| Parameter Measured | Ischemic Control Group | Buflomedil-Treated Group | Outcome |
| Hippocampal CA1 Pyramidal Neurons | Dramatic cell death and loss | Attenuated histological loss and damage | Neuroprotection |
| Serum Neuron-Specific Enolase (NSE) | Significantly increased | Restored to near-normal levels | Reduced neuronal injury |
| Blood Lactate Concentration | Significantly increased | Restored to near-normal levels | Improved metabolic state |
Hamster Skin-Flap Microcirculation Models
The hamster skin-flap model is a valuable tool for studying the effects of vasoactive compounds on microcirculation and tissue viability, particularly in the context of reconstructive surgery. selleckchem.comresearchgate.net In one such study, the effects of this compound were compared against both a saline control and another vasoactive agent, pentoxifylline. researchgate.netmdpi.com
The study involved creating skin flaps on adult male Syrian golden hamsters, which were then monitored over seven days. selleckchem.com Key microcirculatory parameters were assessed at 1 hour, 24 hours, and seven days post-operatively using orthogonal polarization spectral (OPS) imaging, a non-invasive technique for visualizing microcirculation. selleckchem.comresearchgate.net The primary outcome measured was functional capillary density (FCD), which reflects the density of continuously perfused capillaries. selleckchem.com
The results indicated that the group treated with this compound exhibited significantly higher functional capillary density values compared to both the control and pentoxifylline groups, with the most pronounced difference observed 24 hours after the procedure. selleckchem.comresearchgate.netmdpi.com Despite this improvement in capillary perfusion, there were no significant differences among the groups in terms of the final viable area of the skin flap, which remained at approximately 50% across all groups. selleckchem.commdpi.com This suggests that while buflomedil enhances capillary blood flow in this model, other factors may play a role in ultimate tissue survival. selleckchem.com
The following table presents the comparative results for Functional Capillary Density (FCD).
| Treatment Group | Key Finding on Functional Capillary Density (FCD) |
| Control (Saline) | Lower FCD compared to Buflomedil group. selleckchem.com |
| This compound | Higher FCD compared to both control and pentoxifylline groups, especially after 24 hours. selleckchem.comresearchgate.net |
| Pentoxifylline | Lower FCD compared to Buflomedil group. selleckchem.com |
Studies on Neutrophil-Endothelial Cell Interaction
The interaction between neutrophils and endothelial cells is a critical component of the inflammatory response, particularly in ischemic conditions. Research indicates that this compound can modulate this interaction. Studies have shown that buflomedil significantly reduces leukocyte adherence in post-ischemic venules.
Buflomedil has been found to interfere with the adhesion process by affecting key molecules and pathways. It can decrease the expression of P-selectin on the surface of endothelial cells, a crucial adhesion molecule involved in the initial tethering and rolling of leukocytes. Furthermore, buflomedil has demonstrated a potent inhibitory effect on histamine-related neutrophil adhesion, completely preventing it in a flow system. It also partially inhibits adhesion stimulated by the pro-inflammatory cytokine IL-1. This evidence suggests that part of buflomedil's therapeutic effect in ischemic conditions may be attributed to its ability to attenuate the inflammatory response by inhibiting neutrophil-endothelial cell interactions.
Clinical Research Design and Evaluation
Randomized Controlled Trials (RCTs)
The efficacy of this compound has been evaluated in numerous randomized controlled trials (RCTs) across different vascular diseases. In the treatment of intermittent claudication, a Cochrane review identified two RCTs that met inclusion criteria, involving a total of 127 participants. These trials demonstrated that buflomedil provided moderate, statistically significant improvements in both pain-free and maximum walking distance compared to placebo over a period of at least three months.
For patients with Raynaud's phenomenon, an RCT involving 31 individuals showed that buflomedil was effective in reducing the average daily frequency and severity of ischemic attacks during winter compared to a placebo group. The positive clinical findings were corroborated by nail fold capillaroscopy, which revealed a significant reduction in hemodynamic disturbances.
Double-Blind and Placebo-Controlled Methodologies
To ensure objectivity and minimize bias, the gold standard of double-blind, placebo-controlled methodology has been central to the clinical evaluation of this compound. The RCTs conducted for intermittent claudication and Raynaud's phenomenon were designed as double-blind, placebo-controlled studies, where neither the patients nor the investigators knew who was receiving the active treatment or the placebo.
Similarly, a study assessing the effects of intravenous buflomedil on foot skin microcirculation in 39 patients with severe intermittent claudication was also conducted in a double-blind, randomized, and placebo-controlled manner. This rigorous methodology extends to long-term studies as well. A large-scale, international, multicenter trial investigating the long-term administration of oral buflomedil for the prevention of cardiovascular events was designed as a randomized, double-blind, placebo-controlled trial. This adherence to strict methodological standards is crucial for validating the therapeutic effects attributed to the compound.
Long-Term Follow-up Studies
A significant long-term investigation was a 4-year, randomized, placebo-controlled study designed to assess whether oral buflomedil could reduce the rate of cardiovascular events in patients with peripheral arterial obstructive disease. Another study focusing on Raynaud's phenomenon also incorporated a six-month follow-up period, which was sufficient to demonstrate sustained efficacy and satisfactory safety for long-term treatment. These long-term studies are vital for establishing the extended clinical utility and safety profile of the medication.
Microcirculation Assessment Techniques
The primary therapeutic action of this compound involves improving microcirculatory blood flow. Advanced imaging techniques are employed to visualize and quantify these effects in real-time.
Orthogonal Polarization Spectral (OPS) Imaging Orthogonal Polarization Spectral (OPS) imaging is a non-invasive technique used for real-time visualization of the microcirculation in various tissues. complexgenerics.orgwikipedia.org The technology utilizes a handheld probe that emits linearly polarized light at a wavelength of 550 nm, which is absorbed by hemoglobin within red blood cells. ummada.ac.id The light that scatters back from the tissue is passed through a second polarizer, oriented orthogonally to the first, which blocks all reflected polarized light. Only the depolarized light, which has been scattered by the subsurface tissue, reaches the video camera, creating a high-contrast image of flowing red blood cells within capillaries, arterioles, and venules as if transilluminated. wikipedia.orgnih.gov This method allows for the direct assessment of microvascular architecture and blood flow without the need for fluorescent dyes. ummada.ac.id While OPS imaging is a powerful tool for studying microcirculatory pathologies and the effects of vasoactive drugs, specific studies detailing its use to assess the direct effects of this compound were not identified in a review of available literature. mims.com
Nail Fold Capillaroscopy Nailfold capillaroscopy is a non-invasive, simple, and well-established method for the morphological assessment of the microcirculation at the nailbed. epa.gov This technique is considered a crucial tool for investigating and monitoring patients with conditions affecting the microvasculature, such as Raynaud's phenomenon and systemic sclerosis (SSc). epa.gov It allows for the detailed examination of capillary characteristics, including density, morphology (e.g., hairpin-like, tortuous), and diameter. epa.govnih.gov A reduction in capillary density or the presence of abnormal capillary shapes can indicate microvascular damage. epa.gov Given this compound's role in treating peripheral vascular disease, nailfold capillaroscopy represents a relevant technique for quantifying its therapeutic impact on capillary networks. However, specific research studies employing nailfold capillaroscopy to evaluate the efficacy of this compound have not been prominently featured in the reviewed literature.
Intravital Fluorescence Microscopy Intravital fluorescence microscopy is a powerful technique that enables the direct visualization of cellular and physiological processes within the tissues of a living animal. patsnap.com This method provides high-resolution, real-time imaging of the microcirculation, including blood flow, vascular permeability, and interactions between leukocytes and the endothelium.
In a notable study, intravital fluorescence microscopy was used to investigate the effects of topically applied, liposome-encapsulated this compound on wound healing in a hairless mouse model. The research demonstrated that this advanced formulation significantly accelerated wound closure and enhanced the neovascularization of the wound area in both normal and ischemic skin tissue. The use of intravital microscopy, complemented by laser-Doppler flowmetry for assessing microvascular perfusion, provided direct evidence of the drug's beneficial effects on tissue regeneration and microcirculatory parameters at the site of application.
| Treatment Group | Tissue Type | Time to Wound Closure (Days) | Time to Complete Neovascularization (Days) |
| Buflomedil Liposomes | Normal | 9.6 ± 0.7 | 18.8 ± 0.4 |
| Buflomedil Liposomes | Ischemic | 13.4 ± 0.1 | 19.6 ± 0.7 |
| Unloaded Liposomes (Control) | Normal | 13.1 ± 0.8 | 20.6 ± 0.6 |
| Unloaded Liposomes (Control) | Ischemic | 15.3 ± 0.6 | 22.6 ± 1.2 |
Analytical and Formulation Research
Research into this compound also encompasses the development of precise analytical methods for its quantification and the design of advanced drug delivery systems to optimize its therapeutic effects.
Development of Analytical Methods
Accurate and sensitive analytical methods are essential for pharmacokinetic studies and quality control of pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) Several High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for the determination of this compound in various matrices, including human serum and pharmaceutical tablets. A common approach is reversed-phase HPLC with UV detection. For instance, one validated method for serum analysis utilizes a C18 column with a mobile phase consisting of methanol, water, and glacial acetic acid (70:30:0.1) containing sodium lauryl sulphate, with detection at 278 nm. This method demonstrated linearity in the range of 0.05–2 µg/mL and a limit of quantitation of 0.025 µg/mL. Another stability-indicating HPLC method for tablets uses a mobile phase of methanol, water, acetonitrile, and triethylamine (50:30:20:0.4) with UV detection at 272 nm, which can effectively separate the drug from its degradation products.
Stripping Voltammetry Stripping voltammetry techniques offer a highly sensitive electrochemical alternative for the quantification of this compound. Adsorptive Cathodic Stripping Voltammetry (AdCSV) methods, including differential-pulse (DP), linear-sweep (LS), and square-wave (SW) voltammetry, have been developed. These methods are based on the adsorptive accumulation of the compound onto a hanging mercury drop electrode (HMDE) followed by a potential sweep to reduce the molecule's carbonyl group. The SW-AdCSV method was found to be the most sensitive, with a limit of detection significantly lower than that of typical HPLC methods. These electrochemical techniques have been successfully applied to determine the drug in both bulk form and in spiked human serum without requiring complex extraction steps.
| Analytical Method | Matrix | Limit of Detection (LOD) | Key Findings |
| Square-Wave Adsorptive Cathodic Stripping Voltammetry (SW-AdCSV) | Bulk Drug | 1.2 x 10⁻⁹ M | More sensitive than HPLC; suitable for serum. |
| Linear-Sweep Adsorptive Cathodic Stripping Voltammetry (LS-AdCSV) | Bulk Drug | 1.5 x 10⁻⁸ M | Intermediate sensitivity among voltammetric methods. |
| Differential-Pulse Adsorptive Cathodic Stripping Voltammetry (DP-AdCSV) | Bulk Drug | 2.4 x 10⁻⁸ M | Less sensitive than other voltammetric methods. |
| High-Performance Liquid Chromatography (HPLC) | Bulk Drug | 3.0 x 10⁻⁸ M | Simpler and faster than previously reported HPLC methods. |
| Reversed Ion-Pair HPLC | Human Serum | 0.025 µg/mL (LOQ) | Simple, sensitive, and accurate for pharmacokinetic studies. |
Advanced Drug Delivery Systems Research
To improve the therapeutic efficacy and patient compliance of this compound, research has focused on novel drug delivery systems that enhance permeation and provide controlled release.
Niosomal Patches Niosomes, which are vesicles composed of non-ionic surfactants, have been investigated as a promising carrier for the transdermal delivery of this compound. In one study, niosomes were prepared using a solvent evaporation method and incorporated into a transdermal patch. The optimized niosomal formulation exhibited a high entrapment efficiency of 97.09 ± 0.11%. When formulated into a patch, the niosomal system demonstrated significantly enhanced drug permeation compared to both a liposomal patch and a control patch (without vesicles). The cumulative amount of drug permeated over 24 hours was 95.12% for the niosomal patch, compared to 82.21% for the liposomal patch and 70.10% for the control. The superior performance of niosomes is attributed to the surfactant's role as a penetration enhancer.
| Patch Formulation | Cumulative Drug Permeated (24h) | Flux (µg/cm²/h) | Permeability Coefficient (cm/h) x 10³ |
| Niosomal Patch | 95.12 ± 1.19% | 15.85 ± 0.01 | 1.58 ± 0.01 |
| Liposomal Patch | 82.21 ± 1.24% | 13.70 ± 0.02 | 1.37 ± 0.02 |
| Control Patch (Drug in Adhesive) | 70.10 ± 1.33% | 11.68 ± 0.02 | 1.16 ± 0.02 |
Liposomes Liposomes, vesicles composed of phospholipid bilayers, are a well-established drug delivery system. They have been utilized for the topical delivery of this compound to improve wound repair. As described previously (Section 7.3.4), a study using a mouse model showed that liposome-encapsulated buflomedil significantly accelerated wound closure and neovascularization. In comparative transdermal studies, liposomal patches also showed improved drug permeation over a simple drug-in-adhesive patch, though they were found to be less efficient than niosomal patches.
Transfersomes Transfersomes are ultra-deformable or elastic vesicles that are particularly well-suited for enhanced transdermal drug delivery. These advanced vesicles typically contain phospholipids and an "edge activator," such as a surfactant or bile salt, which destabilizes the lipid bilayers and confers a high degree of deformability. This elasticity allows transfersomes to squeeze through skin pores much smaller than their own diameter, enabling them to penetrate the stratum corneum and deliver drugs to deeper skin layers. While transfersomes have been shown to be effective carriers for various low and high molecular weight drugs, specific research on the formulation of this compound within transfersomes is not extensively documented in the available literature.
Sustained Release Formulations Developing sustained-release formulations is a key objective to improve patient convenience by reducing dosing frequency. The pharmacokinetic profile of oral this compound shows a relatively short elimination half-life of approximately 2-3 hours, necessitating multiple daily doses for conventional immediate-release tablets. Research has been conducted on various dosage forms to achieve prolonged drug release. Studies on drug-in-adhesive transdermal patches have shown that these systems can provide sustained, zero-order release kinetics, indicating a constant rate of drug delivery over time. This approach not only maintains a steady plasma concentration but also bypasses the hepatic first-pass metabolism that affects oral bioavailability.
Future Directions and Research Gaps in Buflomedil Hydrochloride Studies
Necessity for Further Well-Designed Long-Term Studies
While therapeutic trials have demonstrated buflomedil's efficacy in increasing walking distances for patients with intermittent claudication and improving symptoms of cerebrovascular insufficiency, a consensus in the scientific literature points to the need for more robust, long-term data. nih.gov Early clinical evaluations of buflomedil (B1668037) were conducted before the era of more rigorous regulatory review, making a modern reassessment of its efficacy timely. nih.gov
| Study Population | Key Findings | Cited Need for Further Research |
|---|---|---|
| Patients with intermittent claudication | Significantly increased walking distances compared to placebo. nih.gov | Well-designed long-term studies are needed to fully define its overall place in therapy. nih.gov |
| Patients with cerebrovascular insufficiencies and senile dementia | Alleviated symptoms associated with impaired cognitive and psychometric function. nih.gov | |
| Patients with intermittent claudication or Alzheimer's-type senile dementia (Long-term safety trials) | Overall long-term tolerance was excellent, with side-effect rates comparable to placebo in the double-blind phase. nih.gov | Reassessment of efficacy is timely as the drug was registered before the era of rigorous regulatory review. nih.gov |
Exploration of New Therapeutic Indications Beyond Vascular Diseases
The therapeutic potential of buflomedil hydrochloride may extend beyond its traditional use in peripheral vascular diseases (PVD). nbinno.comnbinno.com Its purported neuroprotective effects and its ability to enhance cerebral blood flow have made it a subject of ongoing scientific inquiry for other cerebrovascular conditions. nbinno.comnbinno.com
Research has already branched into neurodegenerative disorders, with clinical trials assessing its use in patients with senile dementia of the Alzheimer's type. nih.gov Furthermore, safety data reviews have inadvertently highlighted potential off-label use. A significant number of intentional overdose cases involved individuals under 40, an age group where PVD is uncommon, suggesting the drug may have been prescribed for other, un-reported indications. nih.gov This observation opens an avenue for systematic research to identify and validate new therapeutic applications for buflomedil, potentially in neurological or microcirculation-related disorders that are not primarily classified as vascular diseases.
Further Elucidation of Complex Mechanisms of Action
The pharmacological profile of this compound is multifaceted, contributing to its effects on ischemic tissue through a combination of actions. nih.govresearchgate.net Its mechanism is understood to involve several pathways, including the inhibition of alpha-adrenergic receptors, weak calcium channel modulation, inhibition of platelet aggregation, and improvement of red blood cell deformability. researchgate.netpatsnap.com
Despite this knowledge, the precise hierarchy and interplay of these mechanisms in a clinical context remain partially understood. nih.gov For instance, while buflomedil is known to enhance cerebral blood flow, the exact mechanism in this context is not fully elucidated, though it is believed to relate to its vasodilatory and rheological properties. patsnap.com A significant research gap exists in determining the relative importance of each pharmacological effect in the treatment of specific vascular diseases. nih.gov Deeper investigation into its molecular targets and signaling pathways could not only refine its clinical use but also potentially uncover new therapeutic possibilities.
| Mechanism | Description | Research Gap |
|---|---|---|
| Alpha-adrenoceptor Inhibition | Antagonizes alpha-adrenergic receptors, preventing vasoconstriction and promoting vasodilation. patsnap.com | The relative importance of these combined effects in treating vascular disease symptoms is unknown. nih.gov |
| Calcium Antagonism | Exerts nonspecific and weak calcium antagonistic effects, reducing intracellular calcium and leading to vascular smooth muscle relaxation. nih.govpatsnap.com | |
| Hemorheological Effects | Improves erythrocyte deformability and inhibits platelet aggregation, which enhances microcirculation. patsnap.comnih.gov | |
| Cerebral Blood Flow Enhancement | Increases blood flow in the brain, which is beneficial for cerebrovascular insufficiency. patsnap.com | The exact mechanism for enhancing cerebral blood flow is not fully understood. patsnap.com |
Addressing Safety Concerns and Risk-Benefit Reassessment in Modern Contexts
A critical area for future research is the re-evaluation of buflomedil's benefit-risk profile in a modern context. fda.govnih.gov The drug has a narrow therapeutic range, and significant safety concerns have been documented, leading to its suspension by the European Medicines Agency. nih.govnih.gov A comprehensive review of adverse drug reactions reported between 1975 and 2011 revealed serious cardiovascular and neurological events, including a substantial number of fatalities resulting from both intentional and accidental overdoses. nih.gov
Given these risks, a contemporary reassessment is necessary. fda.gov This involves not only analyzing historical safety data but also understanding the drug's risks relative to currently available therapies for its indications. nih.gov Future studies must rigorously define the patient populations and clinical scenarios where the benefits of buflomedil could still outweigh its known risks, particularly the danger associated with overdose. nih.gov This includes establishing clear contraindications, such as in patients with severe renal insufficiency. nih.gov
Research into Individual Patient Variability and Personalized Medicine Approaches
Clinical and hemorheological evaluations of patients treated with buflomedil have shown variability in response. nih.gov In one study of patients with chronic peripheral arterial diseases, a significant improvement in walking distance was observed in most patients, yet no clear correlation could be established between these positive clinical outcomes and the hemorheological parameters that were measured. nih.gov This disconnect suggests that individual patient factors play a crucial role in determining the therapeutic effect.
Future research should focus on identifying the sources of this variability. Modern personalized medicine strategies could be employed to predict patient responses. arxiv.org This could involve identifying genetic markers, metabolic profiles, or specific disease phenotypes that correlate with a favorable response or an increased risk of adverse effects. For instance, adapting dosage based on renal function is already a recognized necessity, representing a basic form of personalized treatment. nih.gov Applying more advanced approaches, such as developing predictive machine learning models based on patient data, could lead to more precise and safer administration of buflomedil, ensuring it is used only in patients who are most likely to benefit. arxiv.org
Q & A
Q. How should researchers design pharmacokinetic (PK) studies for Buflomedil hydrochloride?
Methodological Answer: PK studies should include oral and intramuscular administration routes to assess absorption variability. Plasma sampling should occur at intervals (e.g., 0.5, 1, 2, 4, 6 hours post-dose) to capture peak concentrations (1.5–4 hours). Liver metabolism and renal excretion pathways must be monitored, with HPLC or LC-MS/MS for quantification. Half-life (2–3 hours) and dose-linear proportionality (300–600 mg oral) should be validated using non-compartmental analysis .
Q. What analytical techniques are recommended for detecting residual solvents in this compound?
Methodological Answer: Gas chromatography (GC) with capillary columns and headspace sampling is optimal. System suitability tests should confirm separation of solvents (e.g., DMF, toluene). Calibration curves must demonstrate linearity (R² ≥0.99) across expected concentration ranges. Method validation should include accuracy (spiked recovery 95–105%) and precision (RSD <5%) .
Q. How to interpret safety data sheets (SDS) for handling this compound in laboratory settings?
Methodological Answer: SDS guidelines (OSHA HCS) require hazard identification (e.g., syncope, convulsions) and proper PPE (gloves, lab coats, fume hoods). Storage conditions (2–8°C for reference standards) and disposal protocols for unused material should align with institutional biosafety policies. Researchers must validate handling procedures for purity >95% and avoid direct exposure .
Q. What pharmacopeial standards apply to this compound quality control?
Methodological Answer: The European Pharmacopoeia (EP) reference standard (CAS 35543-24-9) mandates identity confirmation via FTIR/NMR and purity assessment using HPLC with UV detection (λ=270 nm). System suitability criteria include tailing factor <2 and theoretical plates >2000. Impurity profiling should follow ICH Q3B guidelines, with thresholds <0.1% for unknown impurities .
Advanced Research Questions
Q. How can orthogonal experimental design optimize this compound sustained-release formulations?
Methodological Answer: Use a Taguchi L9 orthogonal array to evaluate factors like HPMC concentration (X1), compression force (X2), and drug-loading ratio (X3). Responses (drug release at 12h, tensile strength) are analyzed via ANOVA to identify significant factors. For example, HPMC concentration (p<0.01) may dominate release kinetics, requiring polynomial regression for model optimization .
Q. What strategies resolve contradictory cerebral blood flow (CBF) data across schizophrenia subtypes treated with Buflomedil?
Methodological Answer: Stratify patients using diagnostic criteria (e.g., CCMD-3 subtypes) and measure CBF via transcranial Doppler (TCD) at baseline and 4-week intervals. For Type II schizophrenia, bilateral anterior/middle cerebral arteries show significant CBF improvement (p<0.05 vs. placebo), while Type III exhibits left-middle artery specificity. Confounding variables (e.g., concomitant medications) require multivariate regression .
Q. How to validate chemometric methods for quantifying this compound degradation products?
Methodological Answer: Combine UV-spectrophotometry with partial least squares (PLS) regression. Calibration sets (n=25) should include acid/alkaline degradation products. Wavelength selection (220–300 nm) and preprocessing (Savitzky-Golay smoothing) improve model robustness. Validation requires RMSEP <2% and residual prediction deviation (RPD) >3 .
Q. What synthetic protocols enhance yield of Buflomedil intermediate 1,3,5-trimethoxybenzene?
Methodological Answer: Optimize Ullmann etherification using 1,3,5-tribromobenzene, methanol, and NaO/BaO catalysts (1:0.25 w/w). Argon atmosphere (7 atm) at 135°C for 11 hours achieves >85% yield. Post-treatment involves filtration through dextran gel (400 mesh) and recrystallization from xylene. Monitor side reactions (e.g., demethylation) via GC-MS .
Q. How to assess external validity of Buflomedil clinical trials in diverse populations?
Methodological Answer: Conduct sensitivity analyses adjusting for age, renal/hepatic function, and comorbidities. For example, patients with renal impairment (eGFR <60 mL/min) may require dose adjustments due to altered clearance. Meta-regression of pooled data (e.g., Cochrane reviews) identifies subgroup heterogeneity. External validation cohorts should match inclusion/exclusion criteria from pivotal trials .
Q. What PK/PD modeling approaches predict Buflomedil’s vasodulatory efficacy?
Methodological Answer: Develop a two-compartment model with first-order absorption (oral) and Michaelis-Menten hepatic metabolism. Link plasma concentrations to CBF changes (PD endpoint) using an Emax model. Bootstrap validation (n=1000 iterations) assesses parameter uncertainty. Covariates (e.g., CYP2D6 polymorphisms) are integrated via nonlinear mixed-effects modeling (NONMEM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
